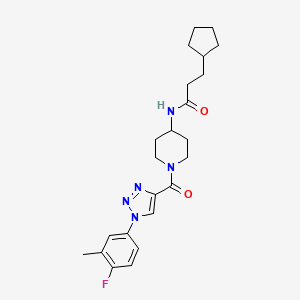
3-cyclopentyl-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-cyclopentyl-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide is a synthetic molecule known for its diverse applications in scientific research. Its complex structure includes a triazole ring, a piperidine ring, and a fluoro-methyl-phenyl group, indicating its potential for various biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide typically involves multiple steps:
Formation of the Triazole Ring: : Starting with azide and alkyne precursors, the triazole ring is formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, often referred to as a "click" reaction.
Piperidine Ring Integration: : The resulting triazole compound is then reacted with a piperidine derivative under conditions that favor nucleophilic substitution.
Fluoro-Methyl-Phenyl Group Introduction: : The compound is then further modified by incorporating the fluoro-methyl-phenyl group via a substitution reaction.
Cyclopentyl Group Addition: : Finally, the cyclopentyl group is introduced through an amidation reaction using appropriate reagents and catalysts.
Industrial Production Methods
In industrial settings, the production scale synthesis follows similar steps but utilizes optimized reaction conditions for yield and efficiency. Automated synthesisers and high-throughput techniques often streamline the process, ensuring consistency and quality in the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation at various sites, particularly at the piperidine ring or the aromatic fluoro-methyl-phenyl group.
Reduction: : Reduction reactions can target the triazole ring or the carbonyl group, leading to structurally distinct derivatives.
Substitution: : The aromatic fluoro-methyl-phenyl group can participate in electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: : Halogens, nucleophiles such as sodium methoxide (NaOMe).
Major Products Formed
Oxidation Products: : Hydroxylated derivatives, ketones.
Reduction Products: : Alcohols, amines.
Substitution Products: : Halogenated derivatives, alkyl-substituted compounds.
Aplicaciones Científicas De Investigación
The compound finds extensive use in various fields due to its unique structural properties:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Evaluated for its pharmacological properties, particularly in receptor binding and enzyme inhibition.
Industry: : Used as an intermediate in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets:
Molecular Targets: : The fluoro-methyl-phenyl group and the triazole ring enable the compound to bind to receptor sites and enzymes.
Pathways Involved: : It can modulate signaling pathways by inhibiting or activating enzymatic functions, leading to diverse biological responses.
Comparación Con Compuestos Similares
Similar compounds include those with analogous triazole and piperidine structures, such as:
3-cyclopentyl-N-(1-(1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide
3-cyclopentyl-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)butanamide
Uniqueness: : The presence of the specific fluoro-methyl-phenyl group in the compound provides unique steric and electronic properties, distinguishing it from other similar molecules.
Hope this in-depth exploration serves your needs! If there's anything more specific you need to delve into, just let me know.
Propiedades
IUPAC Name |
3-cyclopentyl-N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN5O2/c1-16-14-19(7-8-20(16)24)29-15-21(26-27-29)23(31)28-12-10-18(11-13-28)25-22(30)9-6-17-4-2-3-5-17/h7-8,14-15,17-18H,2-6,9-13H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFRMPFGNINIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CCC4CCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[4-Imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}-1-phenyl-1-propanone](/img/structure/B2556117.png)
![3-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2556120.png)
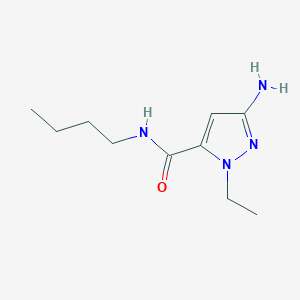
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/new.no-structure.jpg)

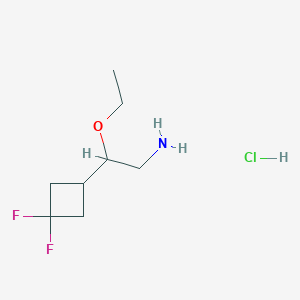
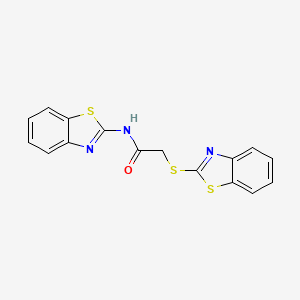
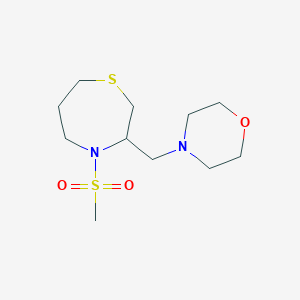
![1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride](/img/structure/B2556132.png)
![2-chloro-6-fluoro-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide](/img/structure/B2556133.png)

![tert-butyl 2-[N-(4-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate](/img/structure/B2556135.png)
![2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2556136.png)
![N-(3,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2556140.png)
